![molecular formula C18H15N3O3S2 B3483598 2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B3483598.png)
2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid
Overview
Description
The compound seems to be a complex organic molecule that contains several functional groups, including an ethylthio group, a thiadiazole ring, an amino group, a carbonyl group, and a carboxylic acid group attached to a biphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate thiadiazole, biphenyl, and carboxylic acid precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a biphenyl group. The thiadiazole ring and the biphenyl group would likely contribute to the rigidity of the molecule, while the ethylthio, amino, carbonyl, and carboxylic acid groups would provide sites for potential reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could react with carboxylic acids to form amides, or it could be acylated to form a secondary or tertiary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amino group could increase its solubility in polar solvents .Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing thiadiazole rings are often studied for their potential as pharmaceuticals, so this could be one area of future research .
properties
IUPAC Name |
2-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-2-25-18-21-20-17(26-18)19-15(22)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(23)24/h3-10H,2H2,1H3,(H,23,24)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJDXAIUYWINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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